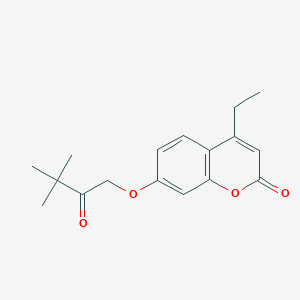
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research. This compound is also known as DMOBEC, and it belongs to the class of coumarin derivatives. DMOBEC has been synthesized using various methods, and it has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DMOBEC is not fully understood. However, it has been proposed that DMOBEC exerts its effects through the inhibition of various enzymes, including acetylcholinesterase, cyclooxygenase-2, and lipoxygenase. DMOBEC has also been reported to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DMOBEC has been found to exhibit interesting biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant activities. DMOBEC has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. In addition, DMOBEC has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMOBEC has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit interesting biochemical and physiological effects. However, DMOBEC also has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. In addition, DMOBEC may exhibit different effects depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the study of DMOBEC. First, further studies are needed to elucidate the mechanism of action of DMOBEC. Second, studies are needed to investigate the effects of DMOBEC in vivo, using animal models. Third, studies are needed to investigate the potential use of DMOBEC as a therapeutic agent for cancer and Alzheimer's disease. Fourth, studies are needed to investigate the toxicity and pharmacokinetics of DMOBEC. Finally, studies are needed to investigate the potential use of DMOBEC as a probe for enzyme assays and bioimaging.
Métodos De Síntesis
DMOBEC has been synthesized using various methods, including the Knoevenagel condensation reaction and the one-pot multi-component reaction. The Knoevenagel condensation reaction involves the reaction between 7-hydroxy-4-ethylcoumarin and 3,3-dimethylacrylic acid in the presence of a base catalyst. The one-pot multi-component reaction involves the reaction between 7-hydroxy-4-ethylcoumarin, 3,3-dimethylacrylic acid, and ethyl acetoacetate in the presence of a base catalyst. Both methods have been reported to yield DMOBEC in good yields.
Aplicaciones Científicas De Investigación
DMOBEC has been found to exhibit interesting scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast cancer cells, lung cancer cells, and colon cancer cells. DMOBEC has also been found to exhibit anti-inflammatory and antioxidant activities. In addition, DMOBEC has been reported to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Propiedades
IUPAC Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-5-11-8-16(19)21-14-9-12(6-7-13(11)14)20-10-15(18)17(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEZDOWWMKZAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3-cyclopentylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5780181.png)
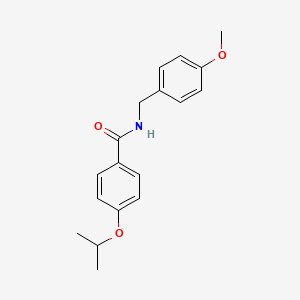

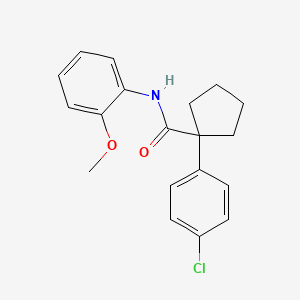

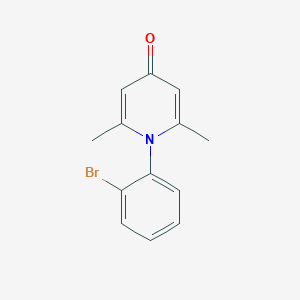

![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5780243.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
![1-(3-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)acetyl]piperazine](/img/structure/B5780258.png)
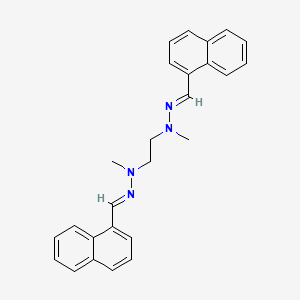
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)